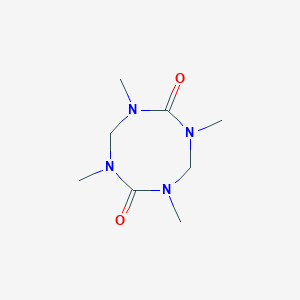
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione, commonly known as TMTD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMTD is a tetrazole derivative and has a unique molecular structure that makes it an interesting compound for various scientific applications.
Mechanism Of Action
The mechanism of action of TMTD is not well understood. However, it is believed that TMTD may act as a nucleophile, reacting with electrophilic species to form adducts. TMTD has also been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
TMTD has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. TMTD has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for various inflammatory conditions.
Advantages And Limitations For Lab Experiments
TMTD has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its unique molecular structure makes it an interesting compound for various applications. However, TMTD also has some limitations. It is unstable in the presence of moisture and must be handled with care. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on TMTD. One possible direction is to further investigate its antioxidant and anti-inflammatory properties and determine whether it may be a potential therapeutic agent for various conditions. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further research may be needed to better understand its mechanism of action and potential applications in drug development.
Synthesis Methods
TMTD can be synthesized through various methods, including the reaction of tetramethylurea with sodium azide, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate. Another method involves the reaction of tetramethylurea with phosphorus pentoxide and ammonium nitrate, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate.
Scientific Research Applications
TMTD has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including tetrazole-based drugs, explosives, and dyes. TMTD has also been studied for its potential applications in catalysis, as well as in the field of materials science.
properties
IUPAC Name |
1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-9-5-10(2)8(14)12(4)6-11(3)7(9)13/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBUNMEUMUTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C(=O)N(CN(C1=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143709 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
CAS RN |
101074-13-9 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101074139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
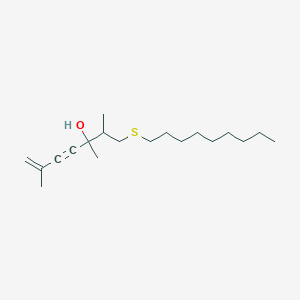
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)

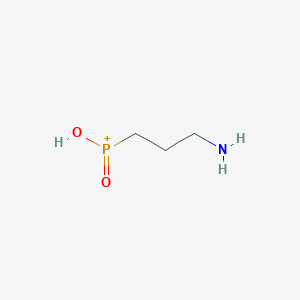

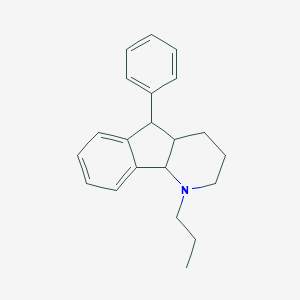

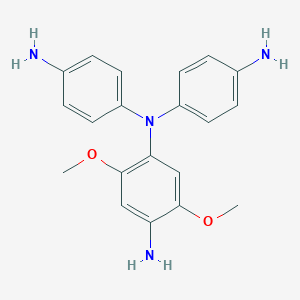

![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)